![molecular formula C9H10OS2 B1375967 2,6-Bis(methylthio)benzaldehyde CAS No. 918882-53-8](/img/structure/B1375967.png)
2,6-Bis(methylthio)benzaldehyde
Overview
Description
2,6-Bis(methylthio)benzaldehyde is a chemical compound with the molecular formula C9H10OS2 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 2,6-Bis(methylthio)benzaldehyde can be achieved from 2,6-Dichlorobenzaldehyde and Sodium thiomethoxide . More detailed synthesis procedures might be found in specific literature .Molecular Structure Analysis
The molecular structure of 2,6-Bis(methylthio)benzaldehyde consists of a benzene ring substituted with two methylthio groups and one aldehyde group . The InChI code is 1S/C9H10OS2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
2,6-Bis(methylthio)benzaldehyde has a molecular weight of 198.3 g/mol . It has a topological polar surface area of 67.7 Ų and a complexity of 138 . The compound is solid at room temperature .Scientific Research Applications
Oxidation Reactions
Research indicates that compounds related to 2,6-bis(methylthio)benzaldehyde, such as 2,6-bis(hydroxymethyl) phenols, undergo selective mono- and bis-oxidations. These oxidations have been achieved using active manganese dioxide, resulting in good yields of oxidized products under optimized conditions of oxidant activity, reaction solvent, and temperature (R. Xie et al., 1994).
Electrochemical Properties
Studies on similar compounds, such as 2,6-bis(bis methylthio) methylene benzo dithioles, have been conducted to understand their electrochemical properties in solution. This research is vital for exploring the potential applications of these compounds in electrochemical devices and systems (Y. Gimbert & A. Moradpour, 1991).
Structural Modeling in Chemistry
In the field of structural chemistry, derivatives of 2,6-bis(methylthio)benzaldehyde-like compounds have been used in modeling studies. For instance, alcohol and aldehyde adducts of zinc thiolates have been examined to understand their structural properties, which are significant for applications in coordination chemistry and material science (B. Müller et al., 1999).
Synthesis of Macrocyclic and Heteromacrocyclic Compounds
Recent research has focused on synthesizing new benzo-fused macrocyclic and heteromacrocyclic bis(Schiff bases) using synthons related to 2,6-bis(methylthio)benzaldehyde. This area of research is crucial for the development of novel organic compounds with potential applications in various fields, including medicinal chemistry and materials science (Ahmed A. M. Ahmed et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2,6-bis(methylsulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTQRUHJHYYKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)SC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90844950 | |
Record name | 2,6-Bis(methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90844950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
918882-53-8 | |
Record name | 2,6-Bis(methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90844950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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